molecular formula C8H13NO B8621331 2-(2-Ethyl-1H-pyrrol-1-yl)ethanol

2-(2-Ethyl-1H-pyrrol-1-yl)ethanol

Cat. No.: B8621331
M. Wt: 139.19 g/mol
InChI Key: UOSZKMILKBBSQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethyl-1H-pyrrol-1-yl)ethanol is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Ethyl-1H-pyrrol-1-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Ethyl-1H-pyrrol-1-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2-(2-ethylpyrrol-1-yl)ethanol

InChI

InChI=1S/C8H13NO/c1-2-8-4-3-5-9(8)6-7-10/h3-5,10H,2,6-7H2,1H3

InChI Key

UOSZKMILKBBSQX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CN1CCO

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Potential
Research indicates that derivatives of pyrrole compounds, including 2-(2-Ethyl-1H-pyrrol-1-yl)ethanol, exhibit significant anticancer properties. Studies have shown that related pyrrole derivatives can inhibit tubulin polymerization, a critical process in cancer cell division. This inhibition can lead to apoptosis in cancer cells, making these compounds potential candidates for developing new anticancer therapies .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective capabilities. Pyrrole derivatives are known to modulate neurotransmitter systems, which may help in protecting neuronal cells from damage associated with neurodegenerative diseases. For instance, interactions with signaling pathways involving focal adhesion kinase could influence cellular responses to stressors, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

Biochemical Research

Protein Interaction Studies
The binding affinity of 2-(2-Ethyl-1H-pyrrol-1-yl)ethanol with various biomolecules has been a focus of research. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to quantify these interactions, revealing insights into how this compound could affect cellular signaling pathways. Such studies are crucial for understanding the molecular mechanisms underlying the biological activities of this compound.

Material Science

Synthesis of Functional Materials
The unique chemical properties of 2-(2-Ethyl-1H-pyrrol-1-yl)ethanol allow it to serve as a precursor for synthesizing functional materials. For example, its ability to form complexes with metals has been explored in the creation of novel materials with specific electronic or optical properties . The reaction of this compound with copper(II) bromide has led to the formation of dimeric complexes that exhibit interesting structural characteristics and potential applications in catalysis and sensing technologies .

Case Studies

Case Study 1: Neuroprotective Mechanisms
A study focusing on the neuroprotective effects of pyrrole derivatives demonstrated that compounds similar to 2-(2-Ethyl-1H-pyrrol-1-yl)ethanol could significantly reduce oxidative stress markers in neuronal cultures. This suggests a mechanism through which these compounds may exert protective effects against neurodegeneration .

Case Study 2: Anticancer Activity
In vitro assays showed that certain pyrrole derivatives inhibited the growth of various cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. The specific role of 2-(2-Ethyl-1H-pyrrol-1-yl)ethanol in these processes remains an area for further exploration but holds promise based on structural similarities with known active compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Ethyl-1H-pyrrol-1-yl)ethanol, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of pyrrole derivatives typically involves cyclocondensation of amines with diketones or via substitution reactions. For 2-(2-Ethyl-1H-pyrrol-1-yl)ethanol, a plausible route may involve alkylation of the pyrrole nitrogen with a bromoethanol derivative under basic conditions (e.g., K₂CO₃ in DMF). Systematic optimization should include:

  • Reagent Stoichiometry : Varying molar ratios of pyrrole to alkylating agent (e.g., 1:1 to 1:1.2) to minimize side products.
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity of the pyrrole nitrogen .
  • Temperature Control : Reactions at 60–80°C often balance reactivity and decomposition risks. Monitor progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing 2-(2-Ethyl-1H-pyrrol-1-yl)ethanol, and how should data interpretation account for structural features?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR will reveal the ethanol group’s -OH proton (δ 1.5–2.5 ppm, broad) and pyrrole protons (δ 6.0–6.5 ppm). ¹³C NMR distinguishes the ethyl group (δ 10–15 ppm for CH₃, δ 20–30 ppm for CH₂) and the ethanol carbon (δ 60–65 ppm) .
  • IR Spectroscopy : O-H stretching (3200–3600 cm⁻¹) and pyrrole ring vibrations (1500–1600 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns, such as loss of the ethanol moiety (-46 Da) .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure of 2-(2-Ethyl-1H-pyrrol-1-yl)ethanol be analyzed to predict solid-state behavior?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve hydrogen bonds between the ethanol -OH and pyrrole nitrogen or adjacent molecules. Assign graph sets (e.g., R₂²(8) motifs) using Etter’s rules to categorize interaction patterns .
  • Thermal Analysis : Correlate melting points and DSC data with hydrogen bond strength. Stronger intermolecular bonds increase thermal stability .

Q. What computational methods are used to predict thermodynamic properties (e.g., vaporization enthalpy) of 2-(2-Ethyl-1H-pyrrol-1-yl)ethanol, and how do they compare with experimental data?

  • Methodological Answer :

  • Group Contribution Methods : Apply the Joback-Reid or Benson formalism to estimate ΔHvap. Compare results with experimental values derived from gas chromatography (GC) headspace analysis or static vapor pressure measurements .
  • DFT Calculations : Use Gaussian or ORCA software to compute Gibbs free energy and solvation parameters. Validate against experimental solubility data in ethanol/water mixtures .

Q. How can researchers resolve contradictions in biological activity data for pyrrole-ethanol derivatives, such as antimicrobial efficacy across studies?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using CLSI/M07-A9 guidelines for MIC (Minimum Inhibitory Concentration) determination. Control variables include solvent (DMSO vs. ethanol) and bacterial strain (ATCC standards) .
  • Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., ethyl vs. methyl groups) using molecular docking (AutoDock Vina) to assess binding affinity to microbial targets .

Methodological Considerations for Data Interpretation

  • Crystallographic Data Validation : Cross-check SHELXL refinement parameters (R-factor < 5%, wR₂ < 10%) with PLATON alerts for missed symmetry or solvent inclusion .
  • Statistical Analysis of Biological Data : Apply ANOVA with post-hoc Tukey tests to compare activity across derivatives. Address outliers via Grubbs’ test (α = 0.05) .

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